molecular formula C12H15ClF3NO B3049501 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride CAS No. 208989-30-4

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride

Cat. No.: B3049501
CAS No.: 208989-30-4
M. Wt: 281.7 g/mol
InChI Key: JGHLOFQYBRGNLC-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride (CAS 208989-30-4) is an organic compound with the molecular formula C12H15ClF3NO and a molecular weight of 281.70 . This piperidine derivative is supplied for research purposes and is strictly for laboratory use. Compounds featuring the piperidine scaffold, particularly 4-anilidopiperidines, are of significant interest in medicinal chemistry research due to their diverse biological activities . The structural motif of a substituted phenyl group attached to a piperidine ring is a common feature in many pharmacologically active molecules. Furthermore, the incorporation of a trifluoromethyl group is a widely employed strategy in drug design, as it can influence the molecule's metabolic stability, lipophilicity, and binding affinity . Researchers are exploring such structures for various applications, including the development of novel G protein-coupled receptor (GPCR) agonists . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHLOFQYBRGNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632633
Record name 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208989-30-4
Record name 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylpiperidin-4-ol.

    Reaction with Hydrochloric Acid: The intermediate compound is then reacted with hydrochloric acid to form the hydrochloride salt.

A common synthetic route involves the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, followed by catalytic hydrogenation to remove the benzyl protecting group, yielding 4-[3-(trifluoromethyl)phenyl]-4-piperidinol. This intermediate is then converted to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the piperidine ring or the phenyl ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various reduced forms of the piperidine ring.

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the phenyl ring significantly impacts molecular properties:

  • 4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol Hydrochloride (CAS 1683-49-4) : The meta-substituted trifluoromethyl group alters electronic distribution compared to the ortho-substituted target compound. This may influence interactions with hydrophobic pockets in biological targets .
Table 1: Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position
4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol HCl Not Provided C₁₂H₁₄F₃NO·HCl ~283.7 Ortho-CF₃ on phenyl
4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol HCl 1683-49-4 C₁₂H₁₄F₃NO·HCl ~283.7 Meta-CF₃ on phenyl
4-(4-(Trifluoromethyl)benzyl)piperidine HCl 193357-81-2 C₁₃H₁₇ClF₃N 279.73 Para-CF₃ on benzyl
4-(4-Fluorophenyl)piperidin-4-ol HCl 3929-30-4 C₁₁H₁₃FNO·HCl 245.69 Para-F on phenyl

Functional Group Modifications

  • Benzyl vs. Phenyl Substituents : Benzyl-linked derivatives (e.g., CAS 193357-81-2) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Pharmacological Implications

  • Xaliproden Hydrochloride (CAS 90494-79-4) : This 5-HT₁A agonist features a dihydropyridine core with a 3-(trifluoromethyl)phenyl group. Unlike the target compound, its unsaturated ring system and distinct substitution pattern likely confer different receptor selectivity .

Biological Activity

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is a piperidine derivative notable for its biological activity, particularly in the context of pain modulation and potential therapeutic applications. This compound, characterized by the trifluoromethyl group on the phenyl ring and a hydroxyl group on the piperidine ring, has been the subject of various studies aimed at understanding its pharmacological properties.

The molecular formula for this compound is CHClFNO, with a CAS Registry Number of 208989-30-4. The synthesis typically involves a Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, followed by catalytic hydrogenation to yield the desired compound. The hydrochloride form enhances its solubility, making it suitable for various laboratory applications.

Table 1: Key Chemical Characteristics

PropertyValue
Molecular Weight201.63 g/mol
CAS Number208989-30-4
SolubilitySoluble in water
Functional GroupsHydroxyl, Trifluoromethyl

The primary biological activity of this compound is attributed to its interaction with the μ-opioid receptor. Upon binding, it activates intracellular signaling pathways that inhibit the release of nociceptive neurotransmitters, thereby reducing pain perception. This mechanism underlines its potential as an analgesic agent.

Pharmacological Studies

Recent research has demonstrated that this compound exhibits significant analgesic effects in various animal models. For instance, studies have shown that it can effectively reduce pain responses in mice subjected to nociceptive stimuli .

Case Study: Analgesic Potential in Mice

In a study conducted by researchers investigating various piperidine analogues, this compound was found to significantly alleviate pain in a mouse model. The results indicated that doses of this compound led to a marked reduction in pain response compared to control groups .

Table 2: Summary of Biological Studies

Study ReferenceModel UsedResult
Mouse Pain ModelSignificant analgesic effect observed
Nociceptive StimuliReduced pain perception

Applications in Research and Medicine

This compound has potential applications not only as an analgesic but also in other therapeutic areas. Its ability to modulate receptor activity suggests possible uses in treating conditions associated with chronic pain and other neurological disorders.

Future Research Directions

Further investigation is warranted to explore the full therapeutic potential of this compound. Future studies could focus on:

  • Long-term efficacy : Evaluating the sustained effects of chronic administration.
  • Safety profile : Assessing any adverse effects associated with prolonged use.
  • Mechanistic studies : Understanding the detailed pathways involved in its action at the molecular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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